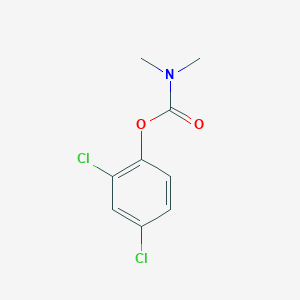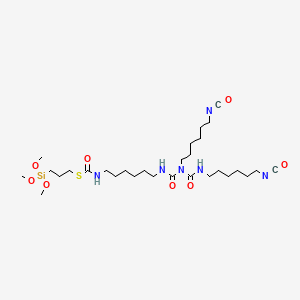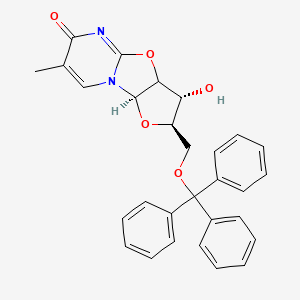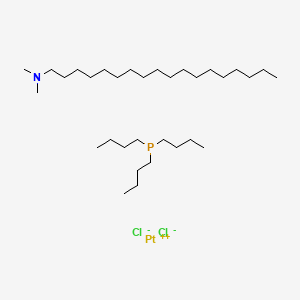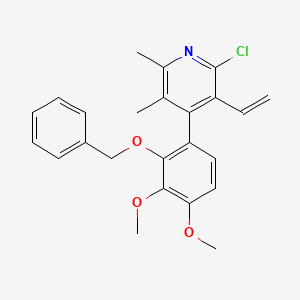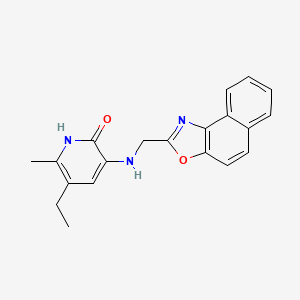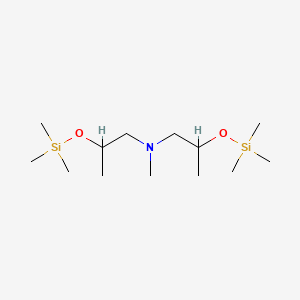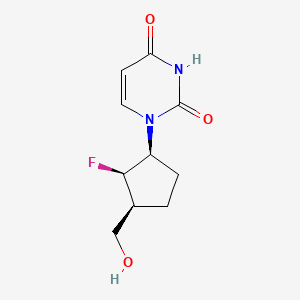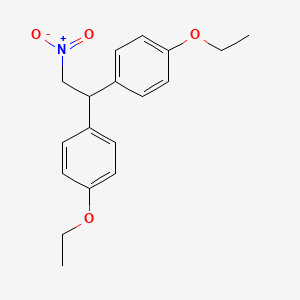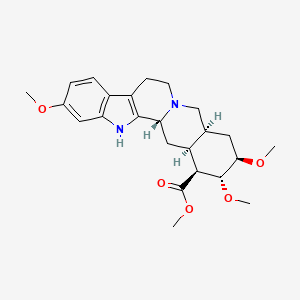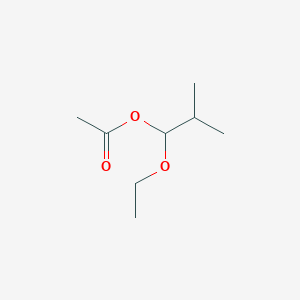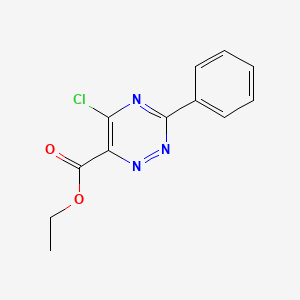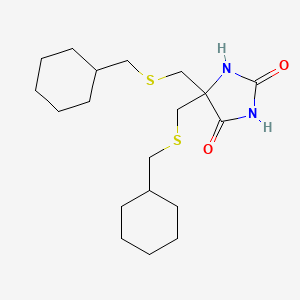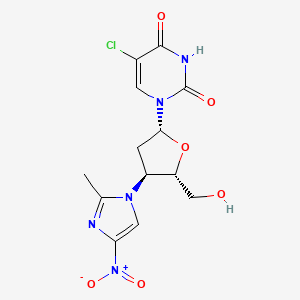
Uridine, 5-chloro-2',3'-dideoxy-3'-(2-methyl-4-nitro-1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analog It is structurally characterized by the presence of a uridine base modified with a 5-chloro group and a 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- typically involves the following steps:
Starting Material: The synthesis begins with uridine, which undergoes selective chlorination at the 5-position.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a deoxygenation reaction, often using reagents like triphenylphosphine and diisopropyl azodicarboxylate.
Imidazole Substitution: The final step involves the substitution of the 3’ position with a 2-methyl-4-nitro-1H-imidazol-1-yl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group on the imidazole ring, converting it to an amino group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products:
Oxidized Derivatives: Products with oxidized imidazole rings.
Reduced Derivatives: Products with amino groups replacing the nitro group.
Substituted Derivatives: Various nucleophilic substitution products at the 5-position.
Aplicaciones Científicas De Investigación
Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes, particularly in the context of nucleic acid metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit viral replication and induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to chain termination during DNA or RNA synthesis. This disrupts the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparación Con Compuestos Similares
5-Fluoro-2’,3’-dideoxyuridine: Another nucleoside analog with antiviral properties.
2’,3’-Dideoxycytidine: Known for its use in antiviral therapy, particularly against HIV.
5-Iodo-2’,3’-dideoxyuridine: Used in research for its antiviral and anticancer activities.
Uniqueness: Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group enhances its ability to interact with molecular targets, making it a valuable compound in therapeutic research.
Propiedades
Número CAS |
132149-53-2 |
|---|---|
Fórmula molecular |
C13H14ClN5O6 |
Peso molecular |
371.73 g/mol |
Nombre IUPAC |
5-chloro-1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14ClN5O6/c1-6-15-10(19(23)24)4-17(6)8-2-11(25-9(8)5-20)18-3-7(14)12(21)16-13(18)22/h3-4,8-9,11,20H,2,5H2,1H3,(H,16,21,22)/t8-,9+,11+/m0/s1 |
Clave InChI |
SVZJGTXQXLFMNW-IQJOONFLSA-N |
SMILES isomérico |
CC1=NC(=CN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)Cl)[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=CN1C2CC(OC2CO)N3C=C(C(=O)NC3=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


